Methyl 3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Medicinal Chemistry Drug-Likeness Lipophilicity

Methyl 3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 696629-52-4) is a disubstituted imidazo[1,2-a]pyridine building block featuring both a C3-fluoro and a C8-methyl group. The imidazo[1,2-a]pyridine core is widely recognized as a privileged scaffold in medicinal chemistry, providing a favorable framework for kinase inhibitors and CNS-targeted agents.

Molecular Formula C10H9FN2O2
Molecular Weight 208.192
CAS No. 696629-52-4
Cat. No. B2709043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylate
CAS696629-52-4
Molecular FormulaC10H9FN2O2
Molecular Weight208.192
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2F)C(=O)OC
InChIInChI=1S/C10H9FN2O2/c1-6-4-3-5-13-8(11)7(10(14)15-2)12-9(6)13/h3-5H,1-2H3
InChIKeyRULLNESDHKOFJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 696629-52-4): Key Procurement-Relevant Physicochemical & Reactivity Profile


Methyl 3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 696629-52-4) is a disubstituted imidazo[1,2-a]pyridine building block featuring both a C3-fluoro and a C8-methyl group [1]. The imidazo[1,2-a]pyridine core is widely recognized as a privileged scaffold in medicinal chemistry, providing a favorable framework for kinase inhibitors and CNS-targeted agents. The combination of electron-withdrawing fluorine at position 3 and the lipophilic methyl at position 8 yields a calculated XLogP3 of 2.7 and a molecular weight of 208.19 g/mol [1]. This compound is typically supplied as a research chemical for further synthetic elaboration, with commercial purity specifications ranging from 95% to 98% .

Risks of Using Unsubstituted or Mono-Substituted Analogs in Place of Methyl 3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylate


In-class imidazo[1,2-a]pyridine building blocks are not interchangeable due to the profound impact of peripheral substituents on molecular properties and downstream synthetic utility. The 3-fluoro substituent serves as a critical hydrogen-bond acceptor and metabolic soft spot, while the 8-methyl group modulates lipophilicity and steric environment around the ester [1]. A head-to-head comparison of computed properties reveals that the 8-des-methyl analog (methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate, CAS 695212-12-5) exhibits an XLogP3 of 2.4, a ΔLogP of -0.3 relative to the target compound [1][2]. This lipophilicity difference alone can alter membrane permeability, non-specific protein binding, and chromatographic behavior in early discovery. Substitution with a des-fluoro analog would eliminate a key pharmacophoric element entirely, undermining structure-activity relationship (SAR) campaigns. The differential reactivity of the methyl ester—exemplified by a 91% hydrolysis yield to the corresponding carboxylic acid hydrochloride—further underscores that analog substitution introduces unpredictable efficiency losses in validated synthetic routes [3].

Quantitative Differentiation Evidence for Methyl 3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylate


Lipophilicity Differential: 8-Methyl Group Increases XLogP3 by +0.3 Units vs. 8-Des-Methyl Analog

The presence of the 8-methyl substituent on the imidazo[1,2-a]pyridine core directly impacts lipophilicity compared to the 8-des-methyl analog. Computed XLogP3 values from PubChem demonstrate a 0.3 log unit increase for the target compound (2.7) relative to methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate (2.4) [1][2]. This difference is attributable to the additional methylene unit and is expected to influence passive membrane permeability and plasma protein binding in biological assays.

Medicinal Chemistry Drug-Likeness Lipophilicity

Validated Synthetic Utility: 91% Yield in Hydrolysis to Corresponding Carboxylic Acid Hydrochloride

A defined synthetic transformation demonstrates the reliable reactivity of this methyl ester. Treatment of methyl 3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylate with hydrochloric acid in water yields 3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride in 91% yield, as documented by Molaid [1]. This benchmarked yield provides procurement confidence for medicinal chemistry groups planning library synthesis via carboxylate intermediates. In contrast, the corresponding ethyl ester or acid chloride alternatives may require re-optimization of hydrolysis conditions.

Synthetic Chemistry Building Block Yield Benchmark

Higher Commercial Purity Availability: 98% vs. Typical 95% for Closest Structural Analog

Procurement records indicate that the target compound is routinely available at 98% purity (NLT 98%) from suppliers such as MolCore , whereas the 8-des-methyl analog methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate is commonly supplied at 95% purity (e.g., ChemScene CS-0248450, Enamine EN300-39925) [1]. For structure-activity relationship studies where impurity profiles can confound biological assay results, this higher baseline purity is a tangible procurement advantage.

Procurement Purity Specification Quality Control

Hydrogen Bond Acceptor Profile Unchanged, but Donor Count Remains Zero Across Analogs

Both the target compound and its 8-des-methyl analog possess zero hydrogen bond donors and four hydrogen bond acceptors (the ester carbonyl oxygen, the pyridine nitrogen, the imidazole nitrogen, and the fluorine atom) [1][2]. The 8-methyl substitution does not alter the absolute H-bond donor/acceptor counts. However, the 3-fluoro substituent remains the sole source of fluorine-mediated hydrogen bonding, differentiating the target from des-fluoro imidazo[1,2-a]pyridine-2-carboxylates which would reduce the acceptor count to three and alter key binding interactions in kinase ATP-binding pockets.

Molecular Recognition Pharmacophore Hydrogen Bonding

Recommended Procurement and Application Scenarios for Methyl 3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylate


Kinase-Focused Fragment and Lead Optimization Libraries Requiring Precise Lipophilicity Control

When constructing imidazo[1,2-a]pyridine-based kinase inhibitor libraries, the 0.3-unit higher XLogP3 of methyl 3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylate (XLogP3 = 2.7) relative to the 8-des-methyl analog (XLogP3 = 2.4) [1] enables medicinal chemists to fine-tune lipophilicity without altering the hydrogen-bonding pharmacophore. This is particularly relevant for central nervous system (CNS) programs where logP values in the 2–3 range are often associated with favorable brain penetration.

Synthesis of 3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives for Antitubercular and Anticancer Screening

The documented 91% hydrolysis yield of the target ester to the carboxylic acid hydrochloride [2] provides a dependable entry point for generating amide, ester, and hydrazide libraries. Procurement of the methyl ester rather than the pre-hydrolyzed acid allows greater synthetic flexibility, as the ester can be carried through multi-step sequences before deprotection.

High-Purity Building Block Supply for Sensitive Biochemical and Biophysical Assays

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence-based binding assays where trace impurities can generate artifacts, the 98% purity specification available from select vendors minimizes the need for pre-assay purification. This purity advantage over the commonly supplied 95% grade of the closest structural analog reduces batch-to-batch variability in critical hit validation campaigns.

Fluorine-Containing Scaffold for 19F NMR-Based Fragment Screening

The unique 3-fluoro substituent, combined with the lipophilic 8-methyl group, makes this methyl ester a suitable scaffold for generating fluorine-labeled fragment libraries. The zero H-bond donor count [1] ensures that the fragment itself does not introduce unwanted solubility limitations at screening concentrations, while the fluorine atom serves as a sensitive probe in 19F NMR ligand-observed experiments.

Quote Request

Request a Quote for Methyl 3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.